molecular formula C22H15N3O4S B15022554 1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15022554
M. Wt: 417.4 g/mol
InChI Key: CJGCUEFXKSRLQF-UHFFFAOYSA-N
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Description

1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a chromeno[2,3-c]pyrrole core, a thiadiazole ring, and a prop-2-en-1-yloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiadiazole ring and the prop-2-en-1-yloxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the thiadiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-OXADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-TRIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a triazole ring instead of a thiadiazole ring.

Uniqueness

The uniqueness of 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H15N3O4S

Molecular Weight

417.4 g/mol

IUPAC Name

1-(4-prop-2-enoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15N3O4S/c1-2-11-28-14-9-7-13(8-10-14)18-17-19(26)15-5-3-4-6-16(15)29-20(17)21(27)25(18)22-24-23-12-30-22/h2-10,12,18H,1,11H2

InChI Key

CJGCUEFXKSRLQF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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